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Ranacyclin-B-RN6

Cat. No.: B1576065
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Description

Overview of Amphibian Skin Peptidomes and Their Biological Significance

Amphibian skin is a multifunctional organ crucial for respiration, hydration, and defense. nih.gov It features a complex system of glands that secrete a diverse array of bioactive molecules, forming what is known as the skin peptidome. nih.govresearchgate.net This peptidome is a sophisticated chemical arsenal (B13267), primarily composed of peptides and proteins, that serves as a first line of defense against predators and pathogenic microorganisms. researchgate.netplos.org When an amphibian experiences stress or injury, these glands release their contents onto the skin's surface. nih.govtubitak.gov.tr

The biological significance of this peptidome is vast. It contains a multitude of compounds, including antimicrobial peptides (AMPs), which are key effectors of the innate immune system. plos.orgresearchgate.net These peptides provide protection against a wide range of bacteria, fungi, and viruses. researchgate.net Beyond antimicrobial functions, the skin secretions can include hormone-like peptides that may deter predators by causing adverse physiological reactions upon ingestion. plos.org The composition of the peptidome is often species-specific, reflecting the unique evolutionary pressures and environmental challenges each amphibian species faces. researchgate.net The study of these peptidomes is a promising field for the discovery of novel therapeutic agents, given the high potency and specificity of the constituent peptides. researchgate.net

Classification and Distinctive Features of the Ranacyclin Peptide Family

The Ranacyclin family is a distinct group of short, cyclic antimicrobial peptides. nih.govbicnirrh.res.in The term "ranacyclins" was first introduced in 2003 following the isolation of Ranacyclin-E and Ranacyclin-T from the skin secretions of the frogs Rana esculenta and Rana temporaria, respectively. nih.govacs.orgnih.gov

A defining structural characteristic of this family is a highly conserved cyclic loop. nih.govmdpi.com This loop is formed by a disulfide bridge, which provides structural stability. vulcanchem.com Ranacyclins typically range in length from 13 to 30 amino acid residues, with many being composed of 17 residues. nih.gov They often contain a conserved mutated Bowman-Birk type trypsin inhibitory loop (TIL), which gives them protease inhibitory functions in addition to their antimicrobial capabilities. nih.gov

A key feature that distinguishes ranacyclins from many other cationic AMPs is their mode of action. They tend to adopt a predominantly random coil structure and interact primarily with the hydrophobic core of microbial membranes, rather than through electrostatic interactions with the membrane surface. nih.govnih.gov This allows them to form channel-like structures that lead to cell leakage. nih.gov Despite structural similarities, the biological activities of different ranacyclins can be highly diverse, ranging from antimicrobial and antifungal to immunomodulatory and anti-platelet aggregation effects. nih.gov

Key Features of the Ranacyclin Peptide Family

FeatureDescriptionReference
StructureShort, cyclic peptides (13-30 amino acids) with a conserved disulfide bridge. Often contain a Bowman-Birk type trypsin inhibitory loop (TIL). nih.govvulcanchem.com
ConformationPredominantly random coil structure. nih.govnih.gov
Mode of ActionInteracts with the hydrophobic core of microbial membranes, forming pores or channels. nih.govnih.gov
Biological ActivitiesAntimicrobial, antifungal, protease inhibition, immunomodulatory functions. nih.govnih.gov

Historical Context of Ranacyclin-B-RN6 Discovery and Initial Research Characterization

This compound was identified from the skin secretions of the Black-striped Frog, Hylarana nigrovittata (formerly classified as Rana nigrovittata). vulcanchem.com Its discovery is part of a broader scientific effort to explore the rich peptidomes of amphibian skin for novel bioactive compounds.

Research combining peptidomics and genomics has been instrumental in identifying the vast diversity of antimicrobial peptides in frogs like Hylarana nigrovittata. A 2009 study by Ma et al. on the skin secretions of this species led to the identification of 34 novel AMPs belonging to nine different families, including six previously uncharacterized families. nih.govcapes.gov.br This work highlighted the effectiveness of these combined analytical techniques for discovering new AMPs and provided a foundation for understanding the complex defense systems of this frog. nih.gov

While this compound was identified as part of the peptidome of Hylarana nigrovittata, detailed functional characterization and specific research findings exclusively focused on this particular peptide are not extensively documented in publicly available scientific literature. Its existence is noted alongside other peptides from the same species, such as Ranacyclin-B-RN1 and Ranacyclin-B-RN2. vulcanchem.com The initial characterization of the ranacyclin family, however, began with the study of Ranacyclin-E and Ranacyclin-T in 2003, which established their antimicrobial and antifungal properties and their unique membrane-permeabilizing mechanism. nih.govcapes.gov.br This foundational research provides the primary context for understanding the likely functions of other members of the family, including this compound.

Discovery Timeline of Key Ranacyclin Peptides

PeptideYear of First ReportSource OrganismReference
Ranacyclin-E2003Rana esculenta (Edible Frog) nih.govnih.gov
Ranacyclin-T2003Rana temporaria (Common Frog) nih.govnih.gov
This compoundCirca 2009-2011Hylarana nigrovittata (Black-striped Frog) vulcanchem.comnih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

SALVGCWTKSYPPNPCFGRG

Origin of Product

United States

Research Methodologies for Isolation and Purification of Ranacyclin B Rn6

Extraction Techniques from Biological Secretions (e.g., Frog Skin Secretions)

Amphibian skin is a rich source of a diverse array of bioactive peptides, including Ranacyclin-B-RN6, which are stored in granular glands. nih.gov When the amphibian is stressed or injured, these glands release their contents in high concentrations onto the skin's surface. nih.gov The initial step in isolating this compound involves the collection of these skin secretions.

The extraction process is critical for obtaining a crude mixture containing the peptide of interest. While specific details on the extraction of this compound are not extensively documented in the provided results, the general methodology for obtaining peptides from frog skin secretions involves stimulating the frog to release the secretions, which are then collected and processed. This crude extract contains a complex mixture of numerous peptides, proteins, and other biomolecules, necessitating further purification steps. nih.govresearchgate.netrhhz.net Ranacyclins are among the major antimicrobial peptides found in these secretions. mdpi.com

Chromatographic Approaches for Peptide Purification (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Following initial extraction, chromatographic techniques are essential for purifying this compound from the complex mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for peptide purification due to its high resolution and sensitivity. molecularcloud.orgresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. nih.gov In this technique, the peptide mixture is passed through a column containing a nonpolar stationary phase. A polar mobile phase is used, and its composition is gradually altered (a gradient) to become more nonpolar. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later than less hydrophobic peptides.

The purification process using RP-HPLC typically involves:

Preparative RP-HPLC: An initial round of RP-HPLC is performed on the crude extract to separate it into various fractions. This step can handle larger sample loads. nih.gov

Analytical RP-HPLC: Fractions collected from the preparative step are then analyzed on an analytical RP-HPLC column to assess their purity. mdpi.com This allows for the identification of the fraction containing the highest concentration of the target peptide.

Further Purification Steps: Often, a single RP-HPLC step is insufficient to achieve the desired purity. Multiple rounds of chromatography, potentially using different gradient conditions or even different types of chromatography (such as ion-exchange chromatography), may be necessary. google.com

The conditions for RP-HPLC, such as the type of column, the composition of the mobile phases, and the gradient profile, are optimized to achieve the best separation for the specific peptide of interest. sepscience.com

Confirmation of Peptide Purity for Mechanistic Studies

Ensuring the purity of the isolated this compound is paramount before it can be used in mechanistic studies, as impurities can significantly affect the results. molecularcloud.org Several analytical techniques are employed to confirm the purity and identity of the final peptide sample.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for assessing peptide purity. molecularcloud.org A pure sample should ideally show a single, sharp peak in the chromatogram. The percentage of purity can be quantified by integrating the area of the main peak relative to the total area of all peaks. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the peptide, providing strong evidence of its identity. molecularcloud.orgresolvemass.ca Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used. mdpi.com Combining HPLC with MS (LC-MS) allows for the direct mass analysis of the separated peaks, confirming both the purity and the molecular weight of the peptide in a single run. biosynth.comvicihealthsciences.com

Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide. The experimental composition can then be compared to the theoretical composition based on the known sequence of this compound, further confirming its identity. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, NMR spectroscopy can be employed. It provides information about the three-dimensional structure of the peptide in solution. resolvemass.cabiosynth.com

The table below summarizes the key analytical techniques used for confirming peptide purity:

Analytical TechniquePurpose in Purity Confirmation
High-Performance Liquid Chromatography (HPLC) Assesses the homogeneity of the sample by separating the target peptide from impurities. A single peak indicates high purity. molecularcloud.orgresearchgate.net
Mass Spectrometry (MS) Confirms the molecular weight of the peptide, verifying its identity. molecularcloud.orgresolvemass.ca
Amino Acid Analysis (AAA) Determines the amino acid composition of the peptide for comparison with the theoretical sequence. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the 3D structure and conformation of the peptide. resolvemass.cabiosynth.com
Circular Dichroism (CD) Spectroscopy Analyzes the secondary structure (e.g., α-helix, β-sheet) of the peptide, which is important for its biological function. researchgate.netresolvemass.ca

By employing a combination of these rigorous purification and analytical methodologies, researchers can obtain a highly pure sample of this compound, which is essential for accurate and reliable mechanistic studies.

Advanced Structural Characterization and Conformational Analysis of Ranacyclin B Rn6

Elucidation of Primary Structure: Amino Acid Sequencing Methodologies

The determination of the primary structure, or the linear sequence of amino acids, is the foundational step in characterizing any peptide. jpt.com For peptides like Ranacyclin-B-RN6, this is typically achieved through a combination of methodologies, primarily Edman degradation and mass spectrometry. jpt.comrapidnovor.com

Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. jpt.com The removed residue is then identified using chromatography. jpt.com While highly accurate for shorter peptides (up to about 50 amino acids), it requires a pure sample and can be hindered by a blocked N-terminus. jpt.com

Mass Spectrometry (MS): This has become a revolutionary tool in peptide sequencing. jpt.com In MS-based approaches, peptides are fragmented, and the mass-to-charge ratio of the resulting fragments is measured. bioinfor.com The amino acid sequence can then be deduced from the mass differences between the fragment ions. bioinfor.com Tandem mass spectrometry (MS/MS) is a particularly powerful iteration of this technique, where a specific peptide ion is isolated, fragmented, and then analyzed to determine its sequence. jpt.combioinfor.com De novo sequencing, which derives the sequence directly from the spectral data without a reference database, is especially useful for novel peptides like those discovered in natural sources. bioinfor.com The primary structure of a related peptide, C-15867, was confirmed using MALDI mass mapping, a similar MS-based technique. mdpi.com

Most ranacyclins consist of 17 amino acid residues and feature a highly conserved mutated Bowman–Birk trypsin inhibitory loop. mdpi.com To determine the sequence, disulfide bridges within the peptide must first be broken using a reducing agent. rapidnovor.com

Investigation of Secondary and Tertiary Structures in Solution and Membrane-Mimetic Environments

The biological function of this compound is dictated by its three-dimensional structure in a physiological context. ias.ac.in Various biophysical techniques are employed to study its conformation in both simple aqueous solutions and environments that mimic biological membranes.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins. jascoinc.combiorxiv.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides, is dominated by the conformation of the peptide backbone. biorxiv.org The resulting CD spectrum provides a signature for different secondary structure elements such as α-helices, β-sheets, and random coils. biorxiv.orgresearchgate.net

Studies on the ranacyclin family have utilized CD spectroscopy to probe their conformation. nih.gov Interestingly, these studies revealed that ranacyclins often adopt a significant portion of random coil structure, even when interacting with membranes. nih.gov For example, Ranacyclin E and the related pLR peptide were found to be 70% random coil in a membrane environment, while Ranacyclin T was 50% random coil. nih.gov This suggests that a highly ordered structure is not an absolute prerequisite for the membrane-permeating activity of this peptide family. nih.gov

PeptideEnvironmentPredominant Secondary StructureReference
Ranacyclin E Membrane-mimetic70% Random Coil nih.gov
Ranacyclin T Membrane-mimetic50% Random Coil nih.gov
pLR Peptide Membrane-mimetic70% Random Coil nih.gov

This interactive table summarizes the secondary structure content of related ranacyclins as determined by CD spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution three-dimensional structure of small to medium-sized proteins and peptides in solution. ias.ac.inproteopedia.org The technique relies on the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N. proteopedia.orguconn.edu By measuring interactions between nuclei that are close in space (typically < 5Å), a set of distance constraints can be generated. ias.ac.in These constraints are then used in computational calculations to generate an ensemble of 3D models that are consistent with the experimental data. proteopedia.org

For peptides that adopt a specific conformation upon binding to membranes, NMR studies are often conducted in the presence of membrane-mimetic agents, such as micelles or bicelles. nih.gov Conformational characterization of other antimicrobial peptides using NMR has revealed that while they may be unstructured (random coil) in aqueous solution, they can adopt well-defined structures, such as helices, in the presence of membrane mimetics. nih.gov This approach would be critical for elucidating the active conformation of this compound at its site of action.

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques. taylorfrancis.commdpi.com These methods use the principles of physics and chemistry to simulate and predict the behavior of biomolecules over time. numberanalytics.com

Ab initio or template-free modeling can be used to generate structural models when no experimental structure is available. nih.gov More commonly, web servers like I-TASSER are used to predict the three-dimensional structure of a peptide based on its amino acid sequence, often by assembling fragments from known protein structures. mdpi.comnih.gov Such predictive methods have been used to generate models for other cysteine-rich peptides and ranacyclins. mdpi.commdpi.com For instance, a predicted structure of Ranacyclin-NF indicated a different secondary structure compared to Ranacyclin-T, which was used to help explain differences in their biological activity. mdpi.com

Once a structural model is obtained, molecular dynamics simulations can be performed. MD simulations calculate the movements of atoms over time, providing insight into the peptide's flexibility, stability, and interactions with its environment, such as a model lipid bilayer. numberanalytics.comnih.gov These simulations can help refine NMR or crystal structures and explore conformational changes that are crucial for function. nih.gov

Modeling TechniqueApplicationPurpose
Template-Based Modeling (e.g., I-TASSER) Structure PredictionGenerate a 3D model of this compound from its amino acid sequence. mdpi.commdpi.com
Molecular Dynamics (MD) Simulation Conformational AnalysisSimulate the dynamic behavior and stability of the peptide structure in different environments (e.g., water, membrane). numberanalytics.com
Disulfide Bridge Prediction (e.g., DISULFIND) Structural RefinementPredict the correct pairing of cysteine residues to form stabilizing disulfide bonds. mdpi.com

This interactive table outlines common computational approaches for analyzing peptide structure.

Role of Cyclic Structure and Disulfide Bridges in Conformational Stability

The structure of this compound is constrained by two key features: its cyclic backbone and the presence of intramolecular disulfide bridges.

The cyclic nature of the peptide, formed by a peptide bond between the N- and C-termini or through a side-chain linkage, inherently reduces the conformational flexibility of the molecule. This pre-organization can contribute to higher binding affinity for its molecular target.

Disulfide bridges, formed by the oxidation of two cysteine residues, are covalent cross-links that play a critical role in defining and stabilizing the tertiary structure of many peptides and proteins. rsc.orgcem.commdpi.com These bonds significantly enhance conformational stability by decreasing the entropy of the unfolded state. wisc.edu In many cysteine-rich peptides, the disulfide bonds are essential for maintaining the correct fold required for biological activity. nih.gov Replacing the cysteine residues often leads to a significant impairment of function. nih.gov The stability conferred by disulfide bonds also provides increased resistance to degradation by proteases. cem.com The specific arrangement of these bonds in this compound is crucial for locking the peptide into its biologically active conformation.

Biosynthetic Pathways and Genetic Encoding of Ranacyclin B Rn6

Gene Cloning and cDNA Library Screening for Precursor Identification

The identification of the genetic precursor to Ranacyclin-B-RN6 is achieved through the molecular cloning of its corresponding cDNA. This process typically begins with the construction of a cDNA library from the skin secretions of the host organism. nih.govnih.gov

The general methodology for constructing and screening a cDNA library involves several key steps:

mRNA Isolation: The initial step is the extraction of total RNA from the frog's skin tissue. Messenger RNA (mRNA) is then selectively isolated from the total RNA pool, often by targeting the poly(A) tails present on most eukaryotic mRNAs. libretexts.org

cDNA Synthesis: The isolated mRNA serves as a template for the enzyme reverse transcriptase to synthesize a complementary DNA (cDNA) strand. This results in an mRNA-cDNA hybrid. The mRNA is subsequently removed, and the single-stranded cDNA is converted into double-stranded cDNA. libretexts.org

cDNA Library Construction: The double-stranded cDNA fragments are then inserted into a cloning vector, such as a plasmid, to create a cDNA library. This library represents all the genes that were being actively transcribed in the frog's skin at the time of RNA extraction. libretexts.org

Library Screening: To identify the specific clone containing the gene for the this compound precursor, the library is screened using various techniques. One common method is to use a DNA probe with a sequence that is homologous to a known region of other ranacyclin genes. libretexts.orgyoutube.com

Through this "shotgun" cloning approach, the cDNA encoding the precursor peptide for ranacyclins can be successfully identified. nih.gov Analysis of the cloned cDNA reveals the structure of the precursor protein. Typically, this precursor consists of three main domains: a signal peptide, an acidic spacer region, and the sequence of the mature peptide. nih.gov The mature peptide sequence is often flanked by specific processing sites that are recognized by enzymes during the maturation process. nih.gov

Table 1: General Steps in cDNA Library Construction and Screening

StepDescription
RNA Extraction Isolation of total RNA from the source tissue (e.g., frog skin).
mRNA Purification Separation of mRNA from other RNA types (rRNA, tRNA) using oligo(dT) chromatography. libretexts.org
Reverse Transcription Synthesis of a single-stranded cDNA from the mRNA template using reverse transcriptase. libretexts.org
Second Strand Synthesis Conversion of the single-stranded cDNA into double-stranded cDNA. libretexts.org
Vector Ligation Insertion of the double-stranded cDNA into a suitable vector (e.g., plasmid) to create a recombinant DNA molecule. libretexts.org
Transformation Introduction of the recombinant vectors into a host organism (e.g., bacteria) to create a cDNA library. libretexts.org
Screening Identification of the target cDNA clone using a labeled probe or other selection methods. libretexts.org

Post-Translational Modification Mechanisms in this compound Maturation

Post-translational modifications (PTMs) are crucial for converting the inactive precursor protein into the mature and functional this compound. thermofisher.com These modifications dramatically increase the functional diversity of proteins beyond what is encoded in the genome. creative-biostructure.com

The maturation of this compound likely involves several key PTMs:

Proteolytic Cleavage: The precursor protein undergoes proteolytic cleavage to remove the N-terminal signal peptide and the acidic spacer region, releasing the mature peptide sequence. nih.govfrontiersin.org This process is often mediated by specific proteases that recognize particular amino acid sequences flanking the mature peptide. nih.gov

Disulfide Bond Formation: A defining feature of ranacyclins is their cyclic structure, which is formed by the creation of a disulfide bond between two cysteine residues within the peptide chain. vulcanchem.com This cyclization is essential for the peptide's stability and biological activity. vulcanchem.com

C-terminal Amidation: In many antimicrobial peptides, the C-terminus is amidated. nih.gov This modification, where a C-terminal glycine (B1666218) residue often serves as the amide donor, can enhance the peptide's stability and activity. nih.gov

Table 2: Key Post-Translational Modifications in Ranacyclin Maturation

ModificationDescriptionFunctional Significance
Proteolytic Cleavage Removal of the signal peptide and acidic spacer from the precursor protein. nih.govfrontiersin.orgReleases the mature peptide. nih.gov
Disulfide Bond Formation Formation of a covalent bond between two cysteine residues. vulcanchem.comCreates the characteristic cyclic structure, essential for stability and activity. vulcanchem.com
C-terminal Amidation Addition of an amide group to the C-terminus of the peptide. nih.govCan increase peptide stability and biological activity. nih.gov

These modifications are not random events but are tightly regulated enzymatic processes that ensure the correct folding and function of the final peptide. thermofisher.com

Evolutionary Conservation and Divergence within the Ranacyclin Family Genes

The ranacyclin family of peptides is a product of gene duplication and subsequent diversification, leading to a variety of related peptides with distinct properties. vulcanchem.com The study of the evolutionary relationships within this family provides insights into the adaptation of the frog's defense system.

Conservation: Within the ranacyclin family, there are highly conserved regions, particularly the cysteine residues that form the disulfide bridge and create the cyclic structure. vulcanchem.com This structural conservation underscores the importance of the cyclic domain for the biological function of these peptides. vulcanchem.com The signal sequences of the precursor proteins also show strong conservation within specific evolutionary lineages. imrpress.com

Divergence: Despite the conserved structural motifs, the amino acid sequences of ranacyclins can vary significantly between different frog species. vulcanchem.com This divergence is likely driven by the selective pressures of different microbial environments, leading to peptides with specialized antimicrobial activities. The genes encoding ranacyclins are part of a larger family of antimicrobial peptide genes that have evolved through gene duplication and diversification. vulcanchem.com

Nomenclature: The diversity within the ranacyclin family has led to a systematic nomenclature to reflect their evolutionary relationships. capes.gov.br For instance, peptides from different species are often designated with an initial letter representing the species name. capes.gov.br

The balance between conservation and divergence in the ranacyclin gene family illustrates a dynamic evolutionary process. The conservation of key structural elements ensures the fundamental mechanism of action is retained, while the divergence of other regions allows for adaptation to new and evolving microbial threats.

Molecular Mechanisms of Action of Ranacyclin B Rn6

Membrane Interaction and Permeabilization Studies

Ranacyclin-B-RN6, like other ranacyclins, is known to interact with and permeate cell membranes, a key step in its biological function. nih.govuni-augsburg.de This interaction is a multifaceted process involving initial binding, insertion into the lipid bilayer, and subsequent disruption of membrane integrity, potentially through pore formation. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the real-time binding kinetics of molecules. pharmafeatures.comyoutube.combio-rad.com In the context of this compound, SPR would be employed to quantify the binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants of the peptide to model lipid membranes. pharmafeatures.comreactionbiology.com Studies on the broader ranacyclin family have utilized SPR to demonstrate that these peptides can bind to both zwitterionic and negatively charged membranes. nih.gov This suggests that the initial electrostatic attraction is not the sole determinant of membrane interaction.

The data generated from SPR experiments provide a quantitative measure of the binding events, allowing for a detailed understanding of the initial contact between this compound and the cell surface. youtube.comyoutube.com This information is crucial for understanding the subsequent steps of membrane permeabilization.

Interactive Table: Representative SPR Data for Peptide-Membrane Interactions

ParameterDescriptionTypical Value Range for Antimicrobial Peptides
K_D (M) Equilibrium Dissociation Constant10⁻⁵ to 10⁻⁸
k_a (M⁻¹s⁻¹) Association Rate Constant10³ to 10⁶
k_d (s⁻¹) Dissociation Rate Constant10⁻¹ to 10⁻⁴

Note: This table represents typical data ranges for antimicrobial peptides and is for illustrative purposes. Specific values for this compound would require dedicated experimental analysis.

Fluorescence spectroscopy is a versatile tool for investigating the insertion and depth of penetration of peptides into lipid bilayers. researchgate.netccmb.res.in The intrinsic fluorescence of tryptophan residues within a peptide's sequence is often utilized for this purpose. ccmb.res.inutl.pt When a peptide like this compound moves from an aqueous environment to the hydrophobic core of a membrane, a blue shift in the tryptophan emission spectrum is typically observed. utl.pt

Furthermore, fluorescence quenching experiments using quenchers positioned at different depths within the lipid bilayer can provide precise information on the peptide's location and orientation. researchgate.netutl.pt These studies have been instrumental in showing that ranacyclins insert into the hydrophobic core of the membrane. nih.gov This insertion is a critical prerequisite for membrane disruption and the formation of pores or channels. nih.govfrontiersin.org

Transmission Electron Microscopy (TEM) provides high-resolution images that can visualize the direct impact of peptides on membrane morphology. frontiersin.orgplos.org Studies on ranacyclins have employed TEM to reveal that these peptides can induce the formation of transmembrane pores without causing widespread damage to the bacterial cell wall. nih.gov This finding supports a targeted mechanism of action rather than indiscriminate membrane lysis.

TEM analysis can show distinct morphological changes, such as the appearance of pores or channels on the cell surface, providing visual confirmation of the membrane-disrupting activity of this compound. nih.govplos.org This technique is crucial for correlating the biophysical data from SPR and fluorescence spectroscopy with observable structural changes in the membrane.

The membrane permeabilization activity of many antimicrobial peptides, including those in the ranacyclin family, is often attributed to the formation of ion channels or pores. nih.govbiorxiv.orgbiorxiv.org Several models, such as the "barrel-stave" or "toroidal pore" models, describe how peptides can assemble within the membrane to create a channel for ion leakage. biorxiv.org The formation of these pores disrupts the electrochemical gradients across the membrane, leading to cell death. nih.govcore.ac.ukscholarpedia.org

For ranacyclins, it is hypothesized that they form transmembrane pores. nih.gov This hypothesis is supported by evidence of their insertion into the membrane's hydrophobic core and the observation of pore-like structures via TEM. nih.gov The process is thought to involve the aggregation of several peptide molecules within the lipid bilayer to form a stable, water-filled channel. biorxiv.org

Intracellular Target Interactions and Modulation of Cellular Processes

Beyond their direct action on cell membranes, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets, thereby modulating essential cellular processes. imrpress.com

Members of the ranacyclin family have been identified as Bowman-Birk type protease inhibitors. mdpi.comnih.gov These peptides possess a characteristic disulfide loop that is crucial for their inhibitory activity against proteases like trypsin. mdpi.comnih.gov

Kinetic studies are performed to determine the inhibitory potency of these peptides. mdpi.comnih.gov The inhibitory constant (Ki) is a key parameter that quantifies the affinity of the inhibitor for the enzyme. nih.gov For instance, the related peptide Ranacyclin-NF has been shown to inhibit trypsin with a Ki value of 447 nM. mdpi.comsemanticscholar.org The inhibition mechanism is typically competitive, where the peptide binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

The study of trypsin inhibition kinetics for this compound would involve measuring the rate of a trypsin-catalyzed reaction in the presence of varying concentrations of the peptide. protocols.io This would allow for the determination of its Ki value and provide insight into its potential to modulate proteolytic processes within a target cell.

Interactive Table: Trypsin Inhibition Data for Ranacyclin-Related Peptides

PeptideTarget EnzymeInhibitory Constant (Ki)Reference
Ranacyclin-NFTrypsin447 nM mdpi.comsemanticscholar.org
SL-BBITrypsin230.5 nM nih.gov
Ranacyclin-TTrypsin116 nM semanticscholar.org

This table provides examples of trypsin inhibition by related ranacyclin peptides to illustrate the potential activity of this compound.

Investigation of Interactions with Intracellular Biomolecules

Antimicrobial peptides (AMPs) sourced from amphibians, such as those in the ranacyclin family, are recognized for their potent, broad-spectrum antimicrobial activities. imrpress.commdpi.com The primary mechanism often involves the permeation and destruction of the microbial plasma membrane. imrpress.com However, emerging research suggests that the activity of these peptides is not limited to membrane disruption alone. At sublethal concentrations, some AMPs may exert their effects by crossing the cell membrane without causing lysis and interacting with various intracellular targets. mdpi.com

While direct studies on the intracellular targets of this compound are not extensively detailed in the available literature, the mechanisms of related peptides offer significant insights. Generally, once internalized, AMPs can interfere with critical life-sustaining processes within the microbe. nih.gov Potential intracellular biomolecules that serve as targets include nucleic acids (DNA and RNA) and essential proteins. mdpi.comnih.gov The interaction with ribosomal RNA (rRNA), a key component of the ribosome, can inhibit protein synthesis, a process vital for bacterial survival. nih.gov Some peptides may also disrupt enzymatic functions or interfere with metabolic pathways, leading to cell death through non-lytic mechanisms. mdpi.com The precise nature of the interaction—whether this compound binds to specific proteins, nucleic acid sequences, or other cytoplasmic components—remains an area for further detailed investigation.

Modulation of Cellular Signaling Pathways in Model Systems (e.g., Epidermal Growth Factor Receptor - EGFR signaling in keratinocytes)

Beyond direct antimicrobial actions, certain frog-derived peptides have been found to modulate cellular processes in host cells, such as wound healing, which involves keratinocyte migration and proliferation. imrpress.com A key pathway implicated in these processes is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.goveurekalert.org EGFR is a critical regulator of cellular events including proliferation, survival, and migration. eurekalert.orgfrontiersin.org

In keratinocytes, the activation of EGFR by its ligands triggers a cascade of downstream signaling events. eurekalert.orgmdpi.com This can involve the phosphorylation of EGFR itself, which then activates pathways such as the ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase) pathways. nih.govmdpi.comnih.gov These cascades ultimately influence gene expression and cellular behavior. nih.gov For example, studies on other amphibian peptides, like temporins, have shown they can promote the closure of wounds in keratinocyte monolayers through a process that involves the EGFR signaling pathway. imrpress.com

While direct evidence linking this compound to the EGFR pathway is limited, the functional similarities among amphibian-derived peptides suggest a potential role. It is hypothesized that this compound could interact with components of this pathway in keratinocytes, influencing cellular responses relevant to tissue repair. However, the specific molecular interactions and the extent to which this compound modulates EGFR signaling require further dedicated research.

Mechanistic Insights into Differential Activity against Microbial Taxa (e.g., Gram-positive vs. Gram-negative bacteria)

The spectrum of activity of many antimicrobial peptides, including the ranacyclin family, often shows a differential effect against various microbial taxa, most notably between Gram-positive and Gram-negative bacteria. nih.govnih.gov This selectivity is largely rooted in the distinct structural differences in the cell envelopes of these two bacterial groups. technologynetworks.combyjus.com

Gram-positive bacteria are characterized by a thick, multi-layered cell wall composed primarily of peptidoglycan, which is external to the cytoplasmic membrane. nih.gov This peptidoglycan layer is embedded with teichoic and lipoteichoic acids, which impart a net negative charge to the cell surface. byjus.com

Gram-negative bacteria , in contrast, possess a more complex cell envelope. They have a thin peptidoglycan layer located in the periplasmic space between the inner cytoplasmic membrane and a distinctive outer membrane. technologynetworks.comnih.gov This outer membrane is a formidable barrier, composed of phospholipids (B1166683) and lipopolysaccharides (LPS), the latter of which also contributes to a negative surface charge but presents a significant permeability challenge for many antimicrobial agents. byjus.com

The mode of action of ranacyclins involves insertion into the hydrophobic core of the membrane, presumably forming transmembrane pores. nih.gov The initial electrostatic attraction between the cationic peptide and the negatively charged bacterial surface is a crucial first step. However, the subsequent journey to the cytoplasmic membrane differs significantly between the two bacterial types. For Gram-positive bacteria, the peptide must traverse the thick, but relatively porous, peptidoglycan wall. technologynetworks.com For Gram-negative bacteria, the peptide must first penetrate the protective outer membrane, a step that is often rate-limiting and can be a major determinant of peptide efficacy. byjus.com

Interactive Data Table: Key Structural Differences Between Gram-Positive and Gram-Negative Bacteria

FeatureGram-Positive BacteriaGram-Negative Bacteria
Gram Staining Retains crystal violet dye, appears purple/blue. technologynetworks.commedicalnewstoday.comDoes not retain crystal violet, appears pink/red. medicalnewstoday.com
Peptidoglycan Layer Thick (20-80 nm), multilayered. nih.govThin (2-3 nm), single-layered. byjus.comnih.gov
Outer Membrane Absent. technologynetworks.comPresent; contains phospholipids and lipopolysaccharides (LPS). technologynetworks.combyjus.com
Teichoic Acids Present (lipoteichoic and wall teichoic acids). byjus.comAbsent. technologynetworks.com
Periplasmic Space Absent or very small.Present between inner and outer membranes.
Surface Charge Net negative.Net negative.
Toxin Production Primarily exotoxins. byjus.comPrimarily endotoxins (LPS). byjus.com

Structure Activity Relationship Sar Studies of Ranacyclin B Rn6 and Its Analogs

Systematic Amino Acid Substitution and Deletion Analysis

Systematic modifications of amino acid sequences in ranacyclin analogs have been instrumental in understanding the contribution of individual residues to their biological activities, particularly their function as protease inhibitors.

Studies on Ranacyclin-NF, a Bowman-Birk type protease inhibitor from the frog Pelophylax nigromaculatus, have involved the design and synthesis of analogs to probe its SAR. nih.govnih.gov Ranacyclin-NF shares significant sequence homology with other ranacyclins, including Ranacyclin-T. nih.gov To investigate the structural determinants of its trypsin inhibitory activity, two analogs, Ranacyclin-NF1 (RNF1) and Ranacyclin-NF3L (RNF3L), were created. These studies revealed that amino acid residues located outside the conserved trypsin inhibitory loop (TIL) can significantly influence the peptide's inhibitory potency. nih.govnih.gov

A comparison between Ranacyclin-NF and the more potent Ranacyclin-T, which has a lower inhibitory constant (Ki), highlighted differences in net positive charge and the residue at the P5 position within the binding loop as potentially important factors. researchgate.net Further research on a novel ranacyclin from Pelophylax nigromaculatus, named Ranacin, involved the creation of analogs to confirm the importance of sequences outside the TIL. These studies on Ranacin analogs showed that modifications at the C-terminal side of the peptide were closely associated with the efficacy of its trypsin inhibitory activity. researchgate.net

The following table summarizes the characteristics of Ranacyclin-NF and its designed analogs, illustrating the impact of amino acid substitutions on their physicochemical properties.

PeptideSequenceModifications from RNFNet ChargeMolecular Weight (Da)Trypsin Inhibitory Activity (Ki)
Ranacyclin-NF (RNF) GCKTKSIPPKPCKGK-NH2-+41789.2447 nM
Ranacyclin-NF1 (RNF1) GCKTKSIPPKPCKGA-OHDeamidation+31790.2Not reported
Ranacyclin-NF3L (RNF3L) GCKTKSL PPKPCKGK-NH2I to L substitution+41789.2Not reported
Ranacyclin-T GCKTKSY PPKPCKGK-NH2I to Y substitution+41839.2116 nM

Data sourced from studies on Ranacyclin-NF and its analogs. nih.govresearchgate.net

Impact of Peptide Length, Charge, and Hydrophobicity on Biological Activity

Ranacyclins are a family of peptides with lengths typically ranging from 13 to 30 amino acid residues, with many being 17-mers. nih.gov This relatively short length is a common feature of many antimicrobial peptides. The net positive charge of ranacyclins, often arising from lysine (B10760008) residues, is believed to facilitate initial interactions with the negatively charged components of microbial membranes. nih.gov However, unlike many other cationic antimicrobial peptides, ranacyclins can also bind to and insert into membranes primarily through hydrophobic interactions rather than purely electrostatic ones. nih.govnih.gov

The hydrophobicity of ranacyclins is a key factor in their mechanism of action, enabling them to insert into the hydrophobic core of cell membranes. nih.gov The balance between cationicity and hydrophobicity is crucial; a higher net positive charge can enhance binding to bacterial membranes, but excessive hydrophobicity can lead to non-specific interactions and potential toxicity to host cells. In the case of Ranacyclin-NF, its net positive charge of +4 is a significant feature, and its comparison with the more active Ranacyclin-T suggests that subtle changes in the amino acid composition that affect properties like charge and hydrophobicity can have a substantial impact on biological function. researchgate.net

Influence of Cyclic Constraint and Conserved Cysteine Motif on Activity Profile

A defining structural feature of the ranacyclin family, including Ranacyclin-B-RN6, is its cyclic structure, which is formed by an intramolecular disulfide bond between two conserved cysteine residues. vulcanchem.com This cyclic constraint, creating what is known as a cystine knot, is critical for the stability and biological activity of these peptides. vulcanchem.comnih.gov

The conserved cysteine motif is part of a larger, highly conserved sequence that forms the trypsin inhibitory loop (TIL) in many ranacyclins, which also possess protease inhibitory functions. nih.govvulcanchem.com The disulfide bridge imposes significant conformational rigidity on the peptide backbone. This structural stability is thought to be essential for maintaining the specific three-dimensional shape required for effective interaction with biological targets, such as microbial membranes or proteases. vulcanchem.comnih.gov

The cyclic nature of these peptides confers several advantages:

Enhanced Stability: The cyclic structure provides resistance to degradation by exopeptidases, increasing the peptide's half-life in biological environments. vulcanchem.com

Conformational Pre-organization: The rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity. nih.gov

Defined Activity Profile: The specific conformation dictated by the cyclic cystine knot is crucial for the peptide's activity. Studies on other cyclic peptides, such as cyclotides, have shown that disruption of the cystine knot through reduction of the disulfide bonds leads to a loss of biological function. nih.gov

For ranacyclins, this cyclic domain is fundamental to both their antimicrobial and protease inhibitory activities. vulcanchem.com The conformational constraints are key to their ability to interact with and disrupt microbial membranes and to bind to the active sites of proteases. vulcanchem.com

Rational Design and Synthesis of this compound-derived Peptidomimetics for Mechanistic Probes

The development of peptidomimetics, which are molecules that mimic the structure and function of peptides, is a promising strategy for creating novel therapeutic agents with improved properties such as stability, bioavailability, and target specificity. nih.gov While the rational design of peptidomimetics derived specifically from this compound is not yet widely reported, the principles have been applied to the broader ranacyclin family and other antimicrobial peptides.

The SAR studies on Ranacyclin-NF and its analogs, RNF1 and RNF3L, represent an initial step in the rational design process. nih.govnih.gov By making specific amino acid substitutions, researchers can probe the function of different parts of the peptide and identify key residues for activity. nih.gov This knowledge can then be used to design peptidomimetics where the peptide backbone or specific side chains are replaced with non-natural chemical moieties to enhance desired properties.

For example, the finding that residues outside the TIL of ranacyclins are important for their inhibitory potency suggests that peptidomimetic modifications in these regions could be a fruitful area for exploration. nih.govresearchgate.net Such modifications could include:

Backbone modifications: Introducing non-natural amino acids or altering the peptide bonds to increase proteolytic stability.

Side-chain modifications: Replacing natural amino acid side chains with functional groups that enhance binding affinity or specificity.

Scaffold-based design: Using the three-dimensional structure of the active conformation of a ranacyclin as a template to design small molecules that mimic the presentation of key functional groups.

The ultimate goal of designing ranacyclin-derived peptidomimetics would be to create mechanistic probes to further elucidate their mode of action or to develop new drug candidates with improved therapeutic profiles. nih.gov Advanced structural characterization techniques, such as NMR spectroscopy and X-ray crystallography, would be invaluable in guiding the rational design of such analogs. vulcanchem.com

Synthetic Approaches and Chemical Modification for Research on Ranacyclin B Rn6

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ranacyclin-B-RN6 and its Variants

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides, including this compound and its analogs. bachem.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus simplifying the purification process. bachem.com

For a cyclic peptide like this compound, the synthesis would typically commence with the attachment of the C-terminal amino acid to a suitable resin. beilstein-journals.org The synthesis proceeds from the C-terminus to the N-terminus. beilstein-journals.org Each cycle of amino acid addition involves two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid. beilstein-journals.org

The choice of protecting groups is crucial. The most common strategy is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.orgcsic.es This orthogonality allows for the selective removal of the Fmoc group at each step without affecting the side-chain protectors or the linkage to the resin. csic.es

Once the linear peptide sequence is assembled, the peptide is cleaved from the resin. For cyclic peptides, cyclization is a critical subsequent step. This can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage in solution (solution-phase cyclization). On-resin cyclization can be favored as the high dilution achieved by the resin support can minimize intermolecular side reactions and favor the desired intramolecular cyclization. bachem.com Following cyclization and cleavage from the resin, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The synthesis of this compound variants, which may involve substituting specific amino acids to probe structure-activity relationships, is readily achievable using SPPS by simply incorporating the desired amino acid derivatives during the stepwise elongation process. nih.gov

Solution-Phase Synthesis Strategies for Cyclic Peptides

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. numberanalytics.comslideshare.net In this approach, all reactions occur in a homogeneous liquid phase. numberanalytics.com Purification after each step is typically required, often involving crystallization or chromatography, which can be a significant drawback. researchgate.net

For cyclic peptides like this compound, a solution-phase strategy would involve the synthesis of linear peptide fragments, which are then coupled together. slideshare.net The final linear peptide is then cyclized in solution. A key consideration for solution-phase cyclization is the use of high-dilution conditions to favor the intramolecular reaction and prevent polymerization. beilstein-journals.org

A common strategy involves protecting the N- and C-termini of the linear peptide and all reactive side chains. researchgate.net The terminal protecting groups are then selectively removed to allow for the head-to-tail cyclization. Various coupling reagents can be used to facilitate the formation of the final amide bond to close the ring. slideshare.net

While SPPS is generally the preferred method for research-scale synthesis due to its efficiency and amenability to automation, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of a target peptide. numberanalytics.comimrpress.com

Site-Specific Chemical Modifications for Functional Probes (e.g., fluorescent labeling)

To investigate the biological activity and mechanism of action of this compound, it is often necessary to introduce chemical modifications to create functional probes. mdpi.commdpi.com Fluorescent labeling is a particularly powerful technique for visualizing the localization of the peptide in cells and tissues. researchgate.netnih.gov

The generation of fluorescently labeled cyclic peptides typically involves the chemoselective incorporation of an external fluorophore into a specific position within the peptide sequence. researchgate.net This requires careful planning to ensure that the modification does not significantly alter the peptide's conformation and biological activity.

Several strategies can be employed for site-specific labeling:

Labeling of a unique functional group: A common approach is to incorporate an amino acid with a unique functional group in its side chain, such as lysine (B10760008) with its primary amine or cysteine with its thiol group. mdpi.combiosyn.com This unique group can then be selectively targeted for reaction with a fluorophore that has a compatible reactive moiety, such as an N-hydroxysuccinimide (NHS) ester for amines or a maleimide (B117702) for thiols. mdpi.com

Incorporation of fluorescent amino acids: An alternative "label-free" strategy involves the direct incorporation of fluorescent non-canonical amino acids during peptide synthesis. nih.gov For example, fluorescent tryptophan analogs can be used. nih.govnih.gov This approach can minimize the structural perturbation caused by a bulky external dye. nih.gov

N-terminal or C-terminal labeling: The free N-terminal amine or a C-terminal functional group can also be sites for fluorescent labeling, provided that these termini are not involved in the cyclic structure or critical for biological activity. biosyn.com

The choice of fluorophore is also critical and depends on the specific application, including the desired spectral properties (excitation and emission wavelengths), brightness, and photostability. researchgate.net Commonly used fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes. researchgate.netbiosyn.com

Analytical Methodologies for Quantifying and Monitoring Ranacyclin B Rn6 in Research Systems

Chromatographic Quantitation Methods (e.g., LC-MS/MS in biological matrices)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of chemical compounds in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govrsc.org This method offers high sensitivity and selectivity, allowing for the precise measurement of a target analyte even at low concentrations. nih.govrsc.org

The process typically involves a sample preparation step to extract the analyte from the biological matrix and remove interfering substances. frontiersin.org This can be achieved through methods like protein precipitation or solid-phase extraction. nih.govfrontiersin.org Following extraction, the sample is injected into a liquid chromatography system. The chromatograph separates the analyte of interest from other components in the mixture based on their physicochemical properties. rsc.org The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are filtered based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific parent ion of the analyte is selected and fragmented, and the resulting daughter ions are detected. This two-stage mass analysis provides a high degree of specificity, minimizing the chances of interference from other molecules in the sample. frontiersin.org

For the quantification of Ranacyclin-B-RN6, a validated LC-MS/MS method would involve optimizing several parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution), and the mass spectrometric settings (e.g., ionization mode, parent and daughter ion selection, and collision energy). frontiersin.orgscienceopen.com The use of a stable isotope-labeled internal standard is often employed to ensure accuracy and precision by correcting for any variability during sample preparation and analysis. scienceopen.com

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

ParameterExample Specification
Chromatography
ColumnC18 reverse-phase column
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (Parent > Daughter)Specific m/z for this compound
Internal StandardStable isotope-labeled this compound

This table is for illustrative purposes and actual parameters would require experimental validation.

The development and validation of such a method would typically follow established guidelines, assessing parameters like linearity, accuracy, precision, selectivity, matrix effect, and stability to ensure the reliability of the quantitative data. frontiersin.org

Spectroscopic Techniques for Real-time Monitoring of Interactions

Spectroscopic techniques are invaluable for studying the dynamic interactions of molecules in real-time. Methods such as Surface Plasmon Resonance (SPR) and Circular Dichroism (CD) spectroscopy can provide insights into the binding kinetics and conformational changes of this compound when it interacts with its biological targets. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between a molecule immobilized on a sensor surface and an analyte in solution. nih.gov In the context of this compound, one could immobilize a target protein on the sensor chip and then flow a solution containing this compound over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (K_D).

Circular Dichroism (CD) Spectroscopy is used to investigate the secondary structure of peptides and proteins and any conformational changes that occur upon interaction with other molecules. nih.govnih.gov For a peptide like this compound, CD spectroscopy could be used to determine its secondary structure (e.g., alpha-helix, beta-sheet, random coil) in solution and how this structure changes upon binding to a target, such as a model membrane or a specific protein. nih.gov These structural insights are crucial for understanding the mechanism of action. nih.gov

Table 2: Application of Spectroscopic Techniques to Study this compound Interactions

TechniqueInformation GainedExample Application
Surface Plasmon Resonance (SPR)Binding affinity (K_D), association (k_a) and dissociation (k_d) rates.Quantifying the binding of this compound to a specific enzyme or receptor.
Circular Dichroism (CD) SpectroscopySecondary structure and conformational changes.Assessing changes in the structure of this compound upon interaction with a lipid membrane.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) SpectroscopyInformation on the peptide's structure and insertion into membranes.Investigating how this compound inserts into the hydrophobic core of a membrane. nih.gov
Tryptophan FluorescenceInformation on the local environment of tryptophan residues.Monitoring the binding of this compound to membranes by observing changes in tryptophan fluorescence. nih.gov

This table provides examples of how these techniques could be applied in research.

Bioassays for Assessment of Specific Biological Activities (e.g., Minimal Inhibitory Concentration (MIC) in research, in vitro enzyme assays)

Bioassays are essential for determining the biological activity of a compound and are used throughout the discovery and development process. hcmr.gr For a compound like this compound, which belongs to a family of antimicrobial peptides, key bioassays would include determining its antimicrobial potency and its effect on specific enzymes. nih.govimrpress.com

Minimal Inhibitory Concentration (MIC) is a fundamental bioassay in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.orglibretexts.org The MIC value is a quantitative measure of a compound's potency against a specific bacterial or fungal strain. wikipedia.org The assay is typically performed using a broth microdilution or agar (B569324) dilution method, where a standardized inoculum of the microorganism is exposed to a serial dilution of the test compound. libretexts.org The MIC is determined after a specified incubation period by observing the lowest concentration at which no visible growth occurs. libretexts.org

Table 3: Hypothetical Minimal Inhibitory Concentration (MIC) Data for this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288

This table presents hypothetical MIC values to illustrate how data from this type of bioassay is reported. Actual values would be determined experimentally.

Table 4: Example of Data from an in vitro Trypsin Inhibition Assay with this compound

This compound Concentration (µM)% Trypsin Inhibition
0.15
125
1050 (IC₅₀)
10095

This table is a hypothetical representation of data that could be generated from an in vitro enzyme inhibition assay.

Biological Roles of Ranacyclin B Rn6 in Amphibian Physiology and Ecological Defense

Contribution to Innate Immunity in Frog Skin

Amphibian skin is a remarkably multifunctional organ, serving as a protective barrier, a site for respiration, and a regulator of water balance. nih.gov This direct interface with the environment necessitates a robust and readily available defense system against a constant barrage of potential pathogens. The innate immune system of frogs relies heavily on a chemical shield composed of a diverse array of antimicrobial peptides (AMPs) secreted from granular glands within the skin. researchgate.netfrontiersin.org When a frog is injured or stressed, these glands release their contents, including Ranacyclin-B-RN6, onto the skin's surface. nih.gov

This compound, like other members of the ranacyclin family, is a short, cyclic peptide. nih.gov This structural feature contributes to its stability in the harsh environment of the skin. The primary mechanism by which many AMPs, including ranacyclins, exert their antimicrobial effect is through the disruption of microbial cell membranes. imrpress.com These peptides are typically cationic, meaning they carry a net positive charge, and are amphipathic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. imrpress.com This dual nature allows them to selectively interact with and destabilize the negatively charged membranes of bacteria and other microorganisms, leading to membrane permeabilization and ultimately, cell death. nih.govimrpress.com

Research has demonstrated that ranacyclins can bind to both negatively charged and zwitterionic (neutrally charged) membranes, suggesting a broad range of potential microbial targets. nih.gov They are believed to insert into the hydrophobic core of the membrane, potentially forming transmembrane pores without causing significant damage to the bacterial cell wall itself. nih.gov This mode of action highlights the efficiency and specificity of these peptides in targeting microbial invaders while minimizing damage to the host's own cells.

Role in Wound Healing and Tissue Regeneration Mechanisms (e.g., keratinocyte monolayer studies)

Beyond its direct antimicrobial activity, the chemical milieu of frog skin secretions, which includes peptides like this compound, is also implicated in the processes of wound healing and tissue regeneration. imrpress.com The ability to rapidly repair injuries is critical for survival, as breaches in the skin barrier provide an open invitation for infection.

The process of re-epithelialization, the resurfacing of a wound with new epithelial cells, is a cornerstone of wound healing. This involves the proliferation and migration of keratinocytes, the primary cell type in the epidermis. uic.eduplos.org Studies on wound healing have shown that a variety of biochemical signals guide this process. uic.edu While direct studies on this compound's effect on keratinocyte monolayers are not extensively detailed in the provided search results, the broader context of amphibian skin peptides suggests a role in orchestrating the cellular responses necessary for tissue repair. imrpress.com The rapid release of these peptides at a wound site not only clears out invading microbes but may also create a favorable environment for the host's own restorative processes.

Research on keratinocyte behavior highlights the importance of both biochemical and mechanical cues in guiding their migration to close a wound. uic.edu Biochemical signals can enhance the directionality and persistence of keratinocyte movement. uic.edu It is plausible that peptides within the complex mixture of amphibian skin secretions contribute to this signaling cascade, thereby facilitating efficient wound closure. The interplay between fibroblasts and keratinocytes is also crucial, with growth factors playing a significant role in stimulating keratinocyte proliferation and migration. plos.org

Ecological Pressures Driving Peptide Diversity and Specificity in Amphibians

The remarkable diversity of antimicrobial peptides found in amphibians is a direct reflection of the intense and varied ecological pressures they face. mdpi.com Each species of frog possesses its own unique repertoire of AMPs, often with dozens of different peptides, indicating a rapid evolutionary divergence even between closely related species. imrpress.com This diversity is thought to be a key adaptive strategy against the vast and ever-evolving spectrum of microbial pathogens in their environment. mdpi.com

Several factors are believed to drive this peptide diversification:

Pathogen Co-evolution: Amphibians are engaged in a continuous evolutionary arms race with a multitude of bacteria, fungi, and viruses. ucm.es The constant pressure to overcome microbial resistance mechanisms favors the evolution of a diverse and dynamic arsenal (B13267) of AMPs.

Habitat Variation: The diversity of AMPs has been observed to be higher in amphibian species with larger geographic ranges and greater habitat variation. mdpi.com Different environments expose frogs to different microbial communities, selecting for peptides with specific activities suited to those threats.

Gene Duplication and Diversification: The expansion of AMP gene families through duplication is a fundamental mechanism for generating novel peptide functions and improving antimicrobial efficiency. mdpi.com This allows for the evolution of peptides with specialized roles and a broader spectrum of activity.

Future Research Directions and Advanced Methodological Applications for Ranacyclin B Rn6

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Understanding of Ranacyclin Biogenesis and Function

A thorough understanding of how Ranacyclin-B-RN6 is synthesized by its source organism and how it exerts its antimicrobial effects at a molecular level is fundamental. The integration of "omics" technologies, such as proteomics and transcriptomics, offers a powerful approach to elucidate these aspects.

By employing proteomics, researchers can identify the intracellular targets of this compound. Methodologies like mass spectrometry and proteome microarrays can be used to analyze changes in protein expression within bacteria upon exposure to the peptide. frontiersin.org For instance, a comparative proteomic analysis of treated versus untreated bacterial cells could reveal which proteins or cellular pathways are significantly affected. This approach has been successfully used for other antimicrobial peptides (AMPs) to identify interactions with essential proteins and enzymes, thereby clarifying their non-lytic mechanisms of action. frontiersin.org

Transcriptomics, on the other hand, can shed light on the biogenesis of this compound by analyzing the gene expression profile of the producing organism. This would help in identifying the enzymatic machinery and regulatory networks involved in its synthesis. Understanding the biosynthetic pathway is not only crucial for fundamental knowledge but also opens up possibilities for biotechnological production of this compound and its analogs.

Omics TechnologyApplication for this compound ResearchPotential Outcomes
Proteomics Identification of intracellular binding partners and affected cellular pathways in target microorganisms.Elucidation of the mechanism of action beyond membrane disruption; discovery of novel drug targets.
Transcriptomics Analysis of gene expression related to the biosynthesis of this compound in the source organism.Identification of genes and enzymes involved in the biosynthetic pathway; potential for metabolic engineering to enhance production.

High-Throughput Screening Platforms for Identifying Novel this compound Interactions and Biological Targets

To accelerate the discovery of this compound's biological targets and potential off-target effects, high-throughput screening (HTS) platforms are indispensable. Proteome microarrays, for example, present a systematic way to screen for interactions between this compound and a vast array of proteins simultaneously. nih.gov This technology has been effectively used to identify the protein interactome for other intracellularly targeting AMPs. nih.gov

An Escherichia coli proteome microarray, for instance, could be probed with labeled this compound to systematically identify its binding proteins within this model organism. nih.gov Such a screen would provide a comprehensive list of potential targets, which can then be validated through more traditional biochemical and genetic methods. This unbiased approach can uncover unexpected mechanisms of action and provide a broader understanding of the peptide's biological activity.

Screening PlatformApplication for this compoundAdvantages
Proteome Microarrays Systematically identify protein targets of this compound from a whole-proteome library.High-throughput capability; unbiased target identification; provides a global view of potential interactions. nih.gov
Yeast Two-Hybrid Screening Identify protein-protein interactions where this compound may interfere.In vivo detection of interactions; suitable for identifying interactions within a cellular context.

Application of Advanced Imaging Techniques for Cellular Localization and Dynamics of this compound

Visualizing the journey of this compound into and within a target cell is crucial for understanding its mechanism of action. Advanced imaging techniques, particularly those utilizing fluorescently labeled peptides, can provide invaluable spatial and temporal information about its cellular localization and dynamics.

The synthesis of fluorescently labeled this compound analogs would enable real-time imaging of its uptake and trafficking in live cells using techniques like confocal microscopy. acs.orgacs.org The incorporation of organic fluorophores into the peptide sequence allows for the detection of the peptide's location within subcellular compartments. ed.ac.uk This approach has been successfully used to study the cellular internalization of other cyclic peptides, revealing whether they accumulate in specific organelles or remain in the cytoplasm. doi.org Such studies can help to correlate the peptide's location with its biological activity and provide insights into its mode of entry into the cell.

Imaging TechniqueApplication for this compoundInformation Gained
Confocal Laser Scanning Microscopy Real-time visualization of fluorescently labeled this compound in live bacterial or fungal cells.Cellular uptake mechanisms; subcellular localization (e.g., membrane, cytoplasm, nucleus); co-localization with specific organelles. acs.orgacs.org
Super-Resolution Microscopy High-resolution imaging of this compound's interaction with cellular structures.Detailed visualization of interactions with the cell membrane or intracellular targets at the nanoscale.

Development of Computational Models for Predictive Activity and Rational Design of this compound Analogs

Computational modeling and rational design strategies offer a powerful avenue for optimizing the therapeutic properties of this compound, such as its potency and selectivity, while potentially reducing toxicity. mdpi.com These in silico approaches can guide the synthesis of novel analogs with improved characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound analogs with their antimicrobial activity. nih.govacs.org Machine learning algorithms, such as Long Short-Term Memory (LSTM) networks, have also been employed to design new antimicrobial peptides by treating amino acid sequences as a language and learning the "grammar" of antimicrobial activity. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide atomic-level insights into how this compound interacts with bacterial membranes or intracellular targets. acs.org This information is invaluable for the rational design of new peptide sequences with enhanced membrane-disrupting capabilities or improved binding affinity to specific targets. These computational tools can significantly reduce the time and cost associated with the experimental screening of large numbers of peptide variants. acs.org

Computational ApproachApplication for this compoundExpected Outcome
QSAR Modeling Predict the antimicrobial activity of novel this compound analogs based on their structural features.Identification of key structural motifs responsible for activity; prioritization of synthetic targets. nih.gov
Machine Learning (e.g., LSTM) Generate novel peptide sequences with a high probability of antimicrobial activity.De novo design of potent this compound analogs with diverse sequences. nih.gov
Molecular Dynamics Simulations Simulate the interaction of this compound with model bacterial membranes or protein targets.Understanding of the mechanism of membrane insertion and pore formation; rational design of analogs with enhanced target affinity. acs.org

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating Ranacyclin-B-RN6's mechanism of action?

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals .
  • Avoid overly broad questions; instead, narrow the scope to specific biochemical pathways or structural interactions (e.g., "How does this compound modulate ion channel activity in neuronal cells?"). Integrate literature gaps identified during systematic reviews .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Define positive/negative controls (e.g., known channel blockers) and validate assay conditions (pH, temperature, solvent stability) to minimize confounding variables .
  • Follow reproducibility guidelines : document reagent sources, instrument calibration, and statistical power calculations to ensure repeatability .

Q. How to conduct a rigorous literature review on this compound's known bioactivities?

  • Use databases like PubMed/Scopus with keywords ("this compound," "peptide toxin," "ion channel modulation") and Boolean operators. Prioritize peer-reviewed studies with detailed methodology .
  • Create an annotated bibliography categorizing findings by biological targets (e.g., Kv channels, Nav channels) and note conflicting results for later analysis .

Q. What are the ethical requirements for handling animal or cell-based models in this compound research?

  • Obtain institutional ethics approvals and adhere to NIH/ARRIVE guidelines for preclinical studies. Report animal welfare metrics (e.g., sample sizes, euthanasia protocols) transparently .

Advanced Research Questions

Q. How can LASSO regression optimize variable selection in high-dimensional datasets from this compound transcriptomic studies?

  • Apply LASSO to identify key genes/pathways by shrinking non-significant coefficients to zero, balancing model interpretability and predictive accuracy. Validate results via cross-validation to avoid overfitting .
  • Example: Use RNA-seq data to isolate 10–20 critical biomarkers from 1,000+ candidates linked to this compound's neuroprotective effects .

Q. What statistical methods mitigate false discovery rates (FDR) in proteomic screens for this compound binding partners?

  • Implement the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons. Set an FDR threshold (e.g., 5%) to prioritize high-confidence interactors while controlling Type I errors .
  • Compare results across replicate experiments to distinguish true interactions from technical noise .

Q. How to resolve contradictions between studies on this compound's efficacy in different tissue models?

  • Conduct meta-analysis using PRISMA guidelines: aggregate datasets, assess heterogeneity (I² statistic), and perform subgroup analyses (e.g., species, dosage, exposure duration) .
  • Present conflicting findings in comparative tables, highlighting methodological disparities (e.g., assay sensitivity, purity of synthesized peptides) .

Q. What integrative approaches are effective for multi-omics data analysis of this compound's systemic effects?

  • Combine transcriptomic, metabolomic, and structural data via network pharmacology models to map system-wide interactions. Use tools like Cytoscape for visualization and prioritize hub nodes (e.g., kinases, receptors) .
  • Validate predictions with targeted experiments (e.g., CRISPR knockdown of hub genes) .

Methodological Tables

Table 1: Key Statistical Methods for this compound Data Analysis

MethodApplicationEvidence Source
LASSO RegressionVariable selection in omics datasets
Benjamini-HochbergFDR control in high-throughput screens
Meta-analysisResolving inter-study contradictions

Table 2: Reprodubility Checklist for In Vitro Studies

RequirementDescriptionEvidence Source
Reagent DocumentationLot numbers, suppliers, storage conditions
Assay ValidationPositive/negative controls, Z’-factor ≥0.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.